3-Amino-2-hydroxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

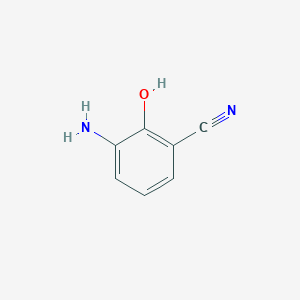

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQVUWGTHZPXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499461 | |

| Record name | 3-Amino-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67608-57-5 | |

| Record name | 3-Amino-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-2-hydroxybenzonitrile: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-Amino-2-hydroxybenzonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from structurally related isomers to offer a comparative context.

Chemical Properties and Structure

This compound, with the CAS number 67608-57-5, is an aromatic organic compound featuring an amino, a hydroxyl, and a nitrile functional group on a benzene ring.[1] Its molecular formula is C₇H₆N₂O, and it has a molecular weight of 134.14 g/mol .[1]

Physicochemical Properties

| Property | This compound | 2-Hydroxybenzonitrile (Isomer) | 3-Hydroxybenzonitrile (Isomer) | 3-Aminobenzonitrile (Isomer) |

| CAS Number | 67608-57-5 | 611-20-1 | 873-62-1 | 2237-30-1 |

| Molecular Formula | C₇H₆N₂O | C₇H₅NO | C₇H₅NO | C₇H₆N₂ |

| Molecular Weight | 134.14 g/mol | 119.12 g/mol | 119.12 g/mol | 118.14 g/mol |

| Melting Point | Data not available | 92-95 °C | 78-81 °C | 53-56 °C |

| Boiling Point | Data not available | 149 °C at 14 mmHg | Data not available | 288-289 °C |

| Solubility | Data not available | Data not available | Slightly soluble in water[2] | Data not available |

Structural Information

The chemical structure of this compound consists of a benzene ring substituted with a nitrile group at position 1, a hydroxyl group at position 2, and an amino group at position 3.

Molecular Structure:

Spectroscopic Data (Comparative)

Direct spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently published. Below is a summary of expected spectral characteristics based on its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents. The amino and hydroxyl proton signals may be broad and their chemical shifts can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the nitrile group will appear at a characteristic downfield shift. The carbons bonded to the hydroxyl and amino groups will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, the C≡N stretch of the nitrile group, and C=C stretching vibrations of the aromatic ring.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 134.14. Fragmentation patterns would likely involve the loss of small molecules such as HCN, CO, and NH₃.

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis and characterization of this compound.

Caption: A potential workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Applications

While extensive biological data for this compound is scarce, one source suggests its potential utility in the preparation of benzo[d]oxazole derivatives as PD-1/PD-L1 inhibitors.[4] The PD-1/PD-L1 pathway is a critical immune checkpoint that is often exploited by cancer cells to evade the immune system.[5][6][7][8][9] Small molecule inhibitors of this pathway are of significant interest in oncology drug development.[5][6][7][8][9]

PD-1/PD-L1 Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of PD-1/PD-L1 checkpoint inhibition.

Caption: Simplified signaling pathway of PD-1/PD-L1 inhibition.

Further research is required to synthesize and evaluate derivatives of this compound to confirm their potential as PD-1/PD-L1 inhibitors and to elucidate their precise mechanism of action.

Safety and Handling

Detailed safety information for this compound is not available. As with any chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety protocols, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-Hydroxybenzonitrile, 99% | Fisher Scientific [fishersci.ca]

- 3. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]

- 4. This compound | 67608-57-5 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-l/PD-L1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 8. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-2-hydroxybenzonitrile (CAS Number: 67608-57-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-hydroxybenzonitrile, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its physicochemical properties, outlines a probable synthetic route, and explores its critical role as a precursor in the synthesis of bioactive molecules, particularly in the development of programmed cell death protein 1 (PD-1) and programmed cell death-ligand 1 (PD-L1) inhibitors for cancer immunotherapy. While specific experimental spectral data for this compound is not widely available in public literature, this guide provides estimated spectral characteristics based on analogous compounds and general principles of spectroscopy to aid in its identification and characterization.

Core Compound Properties

This compound is an aromatic organic compound featuring an amino group, a hydroxyl group, and a nitrile group substituted on a benzene ring. Its chemical structure and properties make it a versatile building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 67608-57-5 | Internal Database |

| Molecular Formula | C₇H₆N₂O | Internal Database |

| Molecular Weight | 134.14 g/mol | Internal Database |

| IUPAC Name | This compound | [] |

| Canonical SMILES | C1=CC(=C(C(=C1)N)O)C#N | [] |

| InChI Key | FMQVUWGTHZPXQU-UHFFFAOYSA-N | [] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A likely two-step synthesis starts from 2-hydroxybenzonitrile.

Step 1: Nitration of 2-Hydroxybenzonitrile to yield 2-Hydroxy-3-nitrobenzonitrile

-

Reaction: 2-Hydroxybenzonitrile is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, preferentially at the 3-position due to the directing effects of the hydroxyl and nitrile groups.

Step 2: Reduction of 2-Hydroxy-3-nitrobenzonitrile to yield this compound

-

Reaction: The nitro group of 2-Hydroxy-3-nitrobenzonitrile is reduced to an amino group.

-

Reagents: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.

-

General Procedure (using SnCl₂/HCl):

-

Dissolve 2-hydroxy-3-nitrobenzonitrile in a suitable solvent, such as ethanol or acetic acid.

-

Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the tin salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Experimental Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Estimated)

Direct experimental spectroscopic data for this compound is scarce in the public domain. The following tables provide estimated values based on the analysis of structurally similar compounds and known spectroscopic principles.

¹H NMR Spectroscopy (Estimated)

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H (ortho to -CN) | 7.0 - 7.3 | Doublet | |

| Aromatic-H (ortho to -OH) | 6.7 - 6.9 | Doublet | |

| Aromatic-H (para to -OH) | 6.6 - 6.8 | Triplet | |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| -OH | 9.0 - 10.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

¹³C NMR Spectroscopy (Estimated)

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) | Notes |

| C-OH | 150 - 155 | |

| C-NH₂ | 140 - 145 | |

| C-CN | 118 - 122 | Quaternary carbon, may show a weaker signal. |

| C-H (aromatic) | 115 - 130 | Three distinct signals expected. |

| C (ipso to -CN) | 105 - 115 | Quaternary carbon. |

FT-IR Spectroscopy (Estimated)

| Functional Group | Estimated Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (phenol) | 3200 - 3600 | Strong, Broad | Hydrogen bonding will broaden the peak. |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Two Bands | Primary amines typically show two stretching bands. |

| C≡N Stretch (nitrile) | 2220 - 2260 | Medium to Strong, Sharp | A characteristic and easily identifiable peak. |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected in this region. |

| C-O Stretch (phenol) | 1200 - 1300 | Strong | |

| C-N Stretch (aromatic amine) | 1250 - 1350 | Medium |

Mass Spectrometry (Estimated Fragmentation)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 134. Key fragmentation patterns would likely involve:

-

Loss of HCN (m/z = 107): A common fragmentation for benzonitriles.

-

Loss of CO (m/z = 106): From the phenolic hydroxyl group.

-

Loss of NH₂ (m/z = 118): Cleavage of the amino group.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activity. A significant application lies in its use as a precursor for the synthesis of benzoxazole derivatives, which are known to exhibit a wide range of pharmacological properties.

Synthesis of Benzoxazolone Derivatives

This compound can be converted into a benzoxazolone scaffold. Benzoxazolones are privileged structures in medicinal chemistry, found in compounds with analgesic, anti-inflammatory, and neuroprotective activities.[2]

-

Experimental Protocol: Synthesis of a Benzoxazolone Derivative

-

Cyclization: this compound can be treated with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole (CDI).[3]

-

Reaction Conditions: The reaction is typically carried out in an inert solvent (e.g., toluene, dichloromethane) and may require a base (e.g., triethylamine, pyridine) to neutralize the acid generated during the reaction.

-

Work-up: The reaction mixture is typically washed with water and brine, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

-

Role in PD-1/PD-L1 Inhibitor Synthesis

The primary interest in this compound for drug development professionals stems from its potential as a key building block for small molecule inhibitors of the PD-1/PD-L1 interaction.[4] The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells often exploit to evade the immune system.[5] Small molecules that can disrupt this interaction are highly sought after as cancer immunotherapies.

While specific, publicly available protocols detailing the direct use of this compound in the synthesis of known PD-1/PD-L1 inhibitors are proprietary, the structural motif of an aminophenol is common in the core of several patented inhibitor series. It is hypothesized that the amino and hydroxyl groups of this compound provide reactive sites for further elaboration to construct the complex structures of these inhibitors.

Logical Relationship in PD-1/PD-L1 Inhibitor Synthesis

Caption: Logical pathway from this compound to anti-tumor response.

Conclusion

This compound (CAS 67608-57-5) is a chemical intermediate of significant interest, particularly in the field of drug discovery and development. Its trifunctional nature provides a versatile platform for the synthesis of complex bioactive molecules. While a comprehensive set of experimental data for this specific compound remains to be fully disclosed in public literature, this guide provides a foundational understanding of its properties, a probable synthetic route, and its potential applications, most notably as a precursor to novel cancer immunotherapies targeting the PD-1/PD-L1 pathway. Further research and publication of detailed experimental data will undoubtedly accelerate the exploration of this promising molecule's full potential.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthesis pathways for 3-Amino-2-hydroxybenzonitrile, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, step-by-step published synthesis for this specific molecule, this document outlines two plausible and scientifically sound synthetic routes, constructed from established chemical transformations and protocols for analogous compounds. The information presented herein is intended to equip researchers with the necessary details to develop a robust and efficient synthesis of the target compound.

Executive Summary

Two primary synthetic pathways are proposed for the preparation of this compound:

-

Route 1: Nitration and Subsequent Reduction. This pathway commences with the regioselective nitration of the readily available starting material, 2-hydroxybenzonitrile, to yield 2-hydroxy-3-nitrobenzonitrile. This intermediate is then subjected to reduction to afford the final product.

-

Route 2: Oximation and Dehydration of an Aldehyde Precursor. This alternative route begins with the synthesis of 3-amino-2-hydroxybenzaldehyde, which is then converted to its corresponding oxime. Subsequent dehydration of the oxime furnishes the desired this compound.

This guide provides detailed theoretical protocols for each step, supported by data from analogous reactions found in the scientific literature. Quantitative data for key transformations are summarized in tables for comparative analysis. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the proposed synthetic strategies.

Route 1: Synthesis via Nitration and Reduction

This pathway offers a two-step approach starting from 2-hydroxybenzonitrile. The critical step in this route is the control of regioselectivity during the nitration of the phenolic ring.

Step 1: Regioselective Nitration of 2-Hydroxybenzonitrile

The introduction of a nitro group at the 3-position of 2-hydroxybenzonitrile is a key transformation. The hydroxyl group is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. To achieve the desired ortho-nitration to the hydroxyl group, specific reagents that favor this regioselectivity are proposed. One such promising method involves the use of cerium (IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate, which has been reported to facilitate regioselective ortho-nitration of phenols.[1]

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile.

-

Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir the suspension at room temperature.

-

Nitration: Slowly add a solution of cerium (IV) ammonium nitrate (CAN, 2.0 eq) in water to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-hydroxy-3-nitrobenzonitrile, can be purified by column chromatography.

| Reagent/Parameter | Proposed Condition | Reference for Analogy |

| Starting Material | 2-Hydroxybenzonitrile | - |

| Nitrating Agent | Cerium (IV) Ammonium Nitrate (CAN) | [1] |

| Base | Sodium Bicarbonate (NaHCO₃) | [1] |

| Solvent | Acetonitrile | [1] |

| Temperature | Room Temperature | [1] |

| Expected Yield | High (based on analogous reactions) | [1] |

Step 2: Reduction of 2-Hydroxy-3-nitrobenzonitrile

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method involves the use of tin(II) chloride (SnCl₂) in an acidic medium.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-3-nitrobenzonitrile (1.0 eq) in a suitable solvent like ethanol.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

-

Acidification: Slowly add concentrated hydrochloric acid (HCl) and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.

| Reagent/Parameter | Proposed Condition | Reference for Analogy |

| Starting Material | 2-Hydroxy-3-nitrobenzonitrile | - |

| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | |

| Solvent | Ethanol | |

| Acid | Concentrated Hydrochloric Acid (HCl) | |

| Temperature | Reflux | |

| Expected Yield | Good to High |

Diagram of Synthesis Route 1:

Caption: Proposed synthesis of this compound via nitration and reduction.

Route 2: Synthesis via Aldehyde Oximation and Dehydration

This alternative pathway involves the conversion of an aldehyde precursor, 3-amino-2-hydroxybenzaldehyde, to the desired nitrile.

Step 1: Synthesis of 3-Amino-2-hydroxybenzaldehyde

Step 2: Oximation of 3-Amino-2-hydroxybenzaldehyde

The conversion of the aldehyde to an oxime is a standard and high-yielding reaction. A one-pot method using hydroxylamine hydrochloride in the presence of a catalyst like ferrous sulfate is an efficient approach.[4]

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask, dissolve 3-amino-2-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF).

-

Addition of Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) and anhydrous ferrous sulfate (FeSO₄, as a catalyst) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into water.

-

Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it to obtain the crude 3-amino-2-hydroxybenzaldehyde oxime. This intermediate can often be used in the next step without extensive purification.

| Reagent/Parameter | Proposed Condition | Reference for Analogy |

| Starting Material | 3-Amino-2-hydroxybenzaldehyde | - |

| Reagent | Hydroxylamine Hydrochloride (NH₂OH·HCl) | [4] |

| Catalyst | Anhydrous Ferrous Sulfate (FeSO₄) | [4] |

| Solvent | Dimethylformamide (DMF) | [4] |

| Temperature | Reflux | [4] |

| Expected Yield | High (e.g., ~85% for 2-hydroxybenzonitrile from 2-hydroxybenzaldehyde) | [4] |

Step 3: Dehydration of 3-Amino-2-hydroxybenzaldehyde Oxime

The final step is the dehydration of the oxime to the nitrile. This can be achieved using a variety of dehydrating agents. The one-pot synthesis from the aldehyde often directly yields the nitrile.[4] If the oxime is isolated, it can be dehydrated in a separate step.

Experimental Protocol (if oxime is isolated):

-

Reaction Setup: Dissolve the 3-amino-2-hydroxybenzaldehyde oxime (1.0 eq) in a suitable solvent like acetic anhydride.

-

Dehydration: Heat the reaction mixture to reflux.

-

Reaction Monitoring: Monitor the formation of the nitrile by TLC.

-

Work-up: Cool the reaction mixture and carefully add it to ice water to hydrolyze the excess acetic anhydride.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate it. Purify the crude this compound by column chromatography or recrystallization.

Diagram of Synthesis Route 2:

Caption: Proposed synthesis of this compound from an aldehyde precursor.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow applicable to many of the proposed reaction steps, from setup to purification.

Caption: A generalized workflow for the synthesis and purification of organic compounds.

Conclusion

This technical guide has detailed two plausible synthetic pathways for the preparation of this compound. While a direct, published protocol is not currently available, the proposed routes are based on well-established and reliable organic transformations. Route 1, involving nitration and reduction, is concise but hinges on achieving the desired regioselectivity in the nitration step. Route 2, proceeding through an aldehyde and its oxime, is a classic approach to nitrile synthesis, with its main challenge being the synthesis of the requisite starting aldehyde.

Researchers and drug development professionals can use the information and proposed protocols within this guide as a strong foundation for the development of a successful and optimized synthesis of this compound. It is recommended that small-scale pilot reactions are conducted to optimize the conditions for each step.

References

Molecular weight and formula of 3-Amino-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-2-hydroxybenzonitrile, a valuable building block in medicinal chemistry and materials science. This document includes its molecular formula, molecular weight, and a summary of its key characteristics. Additionally, it outlines a general synthetic approach and representative characterization data, offering insights for its application in research and development.

Core Properties and Data

This compound is a substituted aromatic nitrile possessing both an amino and a hydroxyl functional group. These groups provide multiple sites for chemical modification, making it a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [1][2] |

| Molecular Weight | 134.14 g/mol | [1][2] |

| CAS Number | 67608-57-5 | [1] |

| Purity | Typically ≥95% | |

| Physical State | Solid (presumed) | |

| Storage | Refrigerated |

Synthesis and Experimental Protocols

Illustrative Synthesis of an Aminohydroxybenzonitrile Isomer

This protocol is for the synthesis of 4-Amino-3-hydroxybenzonitrile and is provided as a representative example.

Reaction: Reduction of 3-Hydroxy-4-nitrobenzonitrile

Materials:

-

3-Hydroxy-4-nitrobenzonitrile

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 3-hydroxy-4-nitrobenzonitrile and iron powder is prepared in a mixture of ethanol and water.

-

A catalytic amount of ammonium chloride is added to the suspension.

-

The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove the iron catalyst.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is then neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude 4-amino-3-hydroxybenzonitrile, which can be further purified by recrystallization or column chromatography.

Characterization Data (Illustrative)

As experimental spectral data for this compound is not available, the following provides an example of the type of data expected, using data from the related compound 3-hydroxybenzonitrile for illustrative purposes.

Infrared (IR) Spectroscopy:

The IR spectrum of a compound like this compound would be expected to show characteristic peaks for the O-H, N-H, C≡N, and C-C aromatic stretches. For the related compound, 3-hydroxybenzonitrile, a broad peak for the O-H stretch would be observed around 3300-3500 cm⁻¹, and a sharp peak for the C≡N stretch would appear around 2230 cm⁻¹. The presence of the amino group in this compound would introduce N-H stretching vibrations in the 3300-3500 cm⁻¹ region, which may overlap with the O-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would show distinct signals for the aromatic protons, as well as exchangeable protons from the -OH and -NH₂ groups. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

Chemical Structure

Caption: Chemical structure of this compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not provided, compounds of this nature should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is advisable to consult the SDS for closely related compounds such as 2-hydroxybenzonitrile or 4-amino-3-hydroxybenzonitrile.

References

Spectroscopic Analysis of 3-Amino-2-hydroxybenzonitrile: A Technical Guide

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 3-Amino-2-hydroxybenzonitrile (CAS 67608-57-5) did not yield any publicly available datasets. To fulfill the structural and content requirements of this technical guide, the following sections present data and protocols for the closely related compound, 3-Aminobenzonitrile (CAS 2237-30-1) , as an illustrative example. All data presented below pertains to 3-Aminobenzonitrile and not this compound.

This guide provides a comprehensive overview of the spectroscopic characterization of 3-Aminobenzonitrile, a key intermediate in pharmaceutical and chemical synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Aminobenzonitrile.

Table 1: 1H NMR Spectroscopic Data for 3-Aminobenzonitrile

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.198 | t (triplet) | Aromatic CH |

| 6.89 | d (triplet) | Aromatic CH |

| 6.88 | d (doublet) | Aromatic CH |

| 5.61 | s (singlet) | -NH2 |

| Solvent: DMSO-d6, Frequency: 400 MHz.[2] |

Table 2: 13C NMR Spectroscopic Data for 3-Aminobenzonitrile

| Chemical Shift (ppm) | Assignment |

| 150.0 | C-NH2 |

| 131.0 | Aromatic CH |

| 121.0 | Aromatic CH |

| 119.5 | -CN |

| 118.0 | Aromatic CH |

| 116.5 | Aromatic CH |

| 112.5 | C-CN |

| Solvent: DMSO-d6.[3] |

Table 3: IR Spectroscopic Data for 3-Aminobenzonitrile

| Wavenumber (cm-1) | Interpretation |

| 3436 | N-H stretch (asymmetric) |

| 3351 | N-H stretch (symmetric) |

| 2220 | C≡N stretch |

| 1622 | N-H bend (scissoring) |

| 1585, 1485 | C=C stretch (aromatic) |

| 880, 780 | C-H bend (aromatic, out-of-plane) |

| Sample Preparation: KBr disc or nujol mull.[4] The nitrile functional group (C≡N) typically shows a sharp and intense peak around 2200 cm-1.[5] |

Table 4: Mass Spectrometry Data for 3-Aminobenzonitrile

| m/z | Interpretation |

| 118 | [M]+ (Molecular Ion) |

| 91 | [M-HCN]+ |

| 64 | [C5H4]+ |

| Ionization Method: Electron Ionization (EI).[6] |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

2.1 NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 3-Aminobenzonitrile was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).[7] The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer.[2][3]

-

1H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

13C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak of DMSO-d6 (39.5 ppm).

2.2 FT-IR Spectroscopy

-

Sample Preparation: A small amount of solid 3-Aminobenzonitrile was finely ground with potassium bromide (KBr) and pressed into a thin pellet.[8] Alternatively, a mull was prepared by grinding the sample with a few drops of Nujol and placing it between two KBr plates.[9]

-

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet or Nujol was first recorded and automatically subtracted from the sample spectrum. The spectrum was typically recorded in the range of 4000-400 cm-1.

2.3 Mass Spectrometry

-

Sample Introduction: The sample was introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[10]

-

Ionization: Electron Ionization (EI) was used, with a standard electron energy of 70 eV.[10]

-

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 3-Aminobenzonitrile | 2237-30-1 [chemicalbook.com]

- 2. 3-Aminobenzonitrile(2237-30-1) 1H NMR [m.chemicalbook.com]

- 3. 3-Aminobenzonitrile(2237-30-1) 13C NMR [m.chemicalbook.com]

- 4. 3-Aminobenzonitrile(2237-30-1) IR Spectrum [m.chemicalbook.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Untapped Potential of 3-Amino-2-hydroxybenzonitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is a central theme in medicinal chemistry. The 3-Amino-2-hydroxybenzonitrile core, a small, functionalized aromatic molecule, represents a promising, yet underexplored, scaffold for the design of targeted therapies. Its constituent amino, hydroxyl, and nitrile groups offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. While direct literature on the extensive medicinal chemistry applications of this compound is nascent, a comprehensive analysis of structurally related analogs provides a strong rationale for its potential in drug discovery, particularly in the realm of oncology and kinase inhibition.

This technical guide will delve into the potential applications of the this compound scaffold by drawing parallels with closely related and well-characterized molecular frameworks. By examining the synthesis, biological activity, and structure-activity relationships (SAR) of analogous compounds, we can infer the prospective utility of this scaffold and provide a roadmap for its exploration in drug development programs.

I. Inferred Therapeutic Potential: Learning from Analogs

The strategic arrangement of a hydrogen bond donor (amino group), a hydrogen bond acceptor/donor (hydroxyl group), and a polar, space-filling group (nitrile) on a benzene ring makes this compound an attractive starting point for the design of enzyme inhibitors. The nitrile group, in particular, is a versatile functional group in medicinal chemistry, known to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and in some cases, a reactive warhead.

Analysis of similar scaffolds, such as 2-amino-3-cyanopyridines and 3-aminopyrazine-2-carbonitriles, reveals a strong precedent for their application as kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful class of therapeutics. The aminopyridine and aminopyrazine cores are known to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition.[2] Given the structural and electronic similarities, it is highly probable that the this compound scaffold can be elaborated to achieve similar binding modes.

II. Quantitative Biological Activity of Analogous Scaffolds

To illustrate the potential potency of compounds derived from scaffolds related to this compound, the following tables summarize the in vitro inhibitory activities of representative molecules from the literature. These data provide a benchmark for the potencies that could potentially be achieved with derivatives of the core scaffold of interest.

Table 1: Anticancer Activity of 2-Amino-3-cyanopyridine Derivatives [1]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 4a | HT29 (Colon) | 2.243 |

| 7b | MCF-7 (Breast) | 3.58 |

| 7b | PC-3 (Prostate) | 3.60 |

IC50 values represent the concentration of the compound required to inhibit the growth of the cancer cell line by 50%.

Table 2: Kinase Inhibitory Activity of 2-Amino-3-cyanopyridine Derivatives [1]

| Compound ID | Target Kinase | IC50 (nM) |

| 4k | PIM-1 | 21.2 |

| 7b | PIM-1 | 18.9 |

IC50 values represent the concentration of the compound required to inhibit the activity of the kinase by 50%.

III. Experimental Protocols for Synthesis and Biological Evaluation

The following protocols are generalized methods based on the synthesis and evaluation of analogous scaffolds and can be adapted for the exploration of this compound derivatives.

A. General Synthesis of Substituted Aminobenzonitrile Derivatives

A common strategy for the synthesis of functionalized aminobenzonitriles involves the condensation of a dicarbonyl compound with an aminonitrile. For the derivatization of this compound, the amino and hydroxyl groups can be used as handles for further chemical modifications, such as acylation, alkylation, or coupling reactions to introduce diversity and build more complex molecules.

Example Protocol: Synthesis of N-acylated this compound

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide.

-

Add a base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-acylated derivative.

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

C. In Vitro Kinase Inhibition Assay (Radiometric Assay)

Radiometric kinase assays measure the incorporation of a radiolabeled phosphate group (from [γ-32P]ATP or [γ-33P]ATP) onto a substrate by a kinase.

-

Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and a buffer containing MgCl2 and other necessary cofactors.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding radiolabeled ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Separate the phosphorylated substrate from the unreacted ATP using a suitable method, such as phosphocellulose paper binding or immunoprecipitation.

-

Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.

-

Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor and determine the IC50 value.

IV. Visualizing Potential Mechanisms and Workflows

To conceptualize the potential role of this compound derivatives and the process of their discovery, the following diagrams illustrate a key signaling pathway often targeted by analogous compounds and a general workflow for the development of such inhibitors.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

References

Commercial Suppliers and Technical Guide for 3-Amino-2-hydroxybenzonitrile in Research

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Overview of 3-Amino-2-hydroxybenzonitrile

This technical guide provides a comprehensive overview of this compound (CAS No. 67608-57-5), a chemical intermediate of interest for researchers in drug discovery and organic synthesis. The guide details commercially available sources, physicochemical properties, potential research applications, and relevant experimental considerations.

Commercial Availability

This compound is available from several chemical suppliers catering to the research and development market. The purity and available quantities can vary between suppliers. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

| Supplier | Purity | Available Quantities |

| Apollo Scientific | 95%[1] | 100mg, 250mg, 1g, 5g, 10g[1] |

| Sigma-Aldrich | 95% | Inquire |

| Pharmaffiliates | Inquire | Inquire[2] |

| BOC Sciences | Inquire | Inquire[] |

| ChemicalBook | Inquire | Inquire[4] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below. Spectroscopic data, while not widely published for this specific isomer, can be inferred from related compounds. Researchers should perform their own analytical characterization for confirmation.

| Property | Value |

| CAS Number | 67608-57-5[1][2][4][5] |

| Molecular Formula | C₇H₆N₂O[2][][5] |

| Molecular Weight | 134.14 g/mol [2][][5] |

| Purity | ≥95%[1][5] |

| Appearance | Inquire with supplier |

| Melting Point | Not consistently reported |

| Solubility | Inquire with supplier |

| Storage | Recommended storage at 2-8°C[2] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,3-trisubstitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms, including the nitrile carbon, the carbons of the aromatic ring, and the carbons bearing the amino and hydroxyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the primary amine, the C≡N stretch of the nitrile group, and C-H and C=C vibrations of the aromatic ring.[6]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of small molecules such as HCN, CO, and NH₃.

Potential Research Applications and Signaling Pathways

While specific applications of this compound are not extensively documented in peer-reviewed literature, its chemical structure suggests potential utility in several areas of drug discovery and medicinal chemistry. One notable area of interest is in the development of small molecule inhibitors for immune checkpoint pathways, such as the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) pathway.[4]

The PD-1/PD-L1 signaling pathway is a critical regulator of the adaptive immune response.[7][8] Engagement of PD-1 on activated T-cells by PD-L1, which can be expressed on tumor cells, leads to the suppression of T-cell activity and allows cancer cells to evade immune surveillance.[9][10] Small molecules that can disrupt this interaction are of significant interest for cancer immunotherapy.[11][12]

Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the potential point of intervention for a small molecule inhibitor.

Experimental Protocols

1. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This biochemical assay is used to quantify the binding affinity of a test compound to PD-L1 and its ability to disrupt the PD-1/PD-L1 interaction.

-

Principle: The assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., His-tagged PD-1) and an acceptor fluorophore (e.g., XL665) conjugated to the other (e.g., Fc-tagged PD-L1). When the two proteins interact, the fluorophores are in close proximity, and excitation of the donor leads to emission from the acceptor. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

-

General Procedure:

-

Recombinant human PD-1 and PD-L1 proteins are used.

-

A fixed concentration of PD-1 and PD-L1 are incubated in an assay buffer.

-

Serial dilutions of the test compound (e.g., this compound derivative) are added.

-

Antibodies conjugated to the HTRF donor and acceptor fluorophores are added.

-

After an incubation period, the fluorescence is read at the emission wavelengths of the donor and acceptor.

-

The ratio of the acceptor to donor fluorescence is calculated, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the signal) is determined.

-

2. Cell-Based PD-1/PD-L1 Blockade Assay

This assay assesses the ability of a test compound to reverse PD-L1-mediated suppression of T-cell activation.

-

Principle: Genetically engineered cell lines are used to model the interaction between T-cells and antigen-presenting or tumor cells. For example, a Jurkat T-cell line can be engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an activation-dependent promoter (e.g., NFAT). A second cell line (e.g., CHO or a cancer cell line) is engineered to express PD-L1 and a T-cell receptor (TCR) activator. When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling and reduces reporter gene expression. An effective inhibitor will block this interaction and restore reporter activity.

-

General Procedure:

-

PD-L1 expressing cells are seeded in a multi-well plate.

-

Serial dilutions of the test compound are added.

-

PD-1 expressing reporter T-cells are added to the wells.

-

The cells are co-cultured for a set period (e.g., 6-24 hours).

-

The reporter signal (e.g., luminescence) is measured.

-

The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is calculated.

-

Below is a workflow diagram for the evaluation of a potential small molecule inhibitor of the PD-1/PD-L1 pathway.

Conclusion

This compound is a commercially available research chemical with potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutics. While detailed experimental data and protocols for this specific compound are not widely published, its structural similarity to known bioactive molecules and its potential as a precursor for PD-1/PD-L1 inhibitors make it a compound of interest for further investigation. Researchers are encouraged to utilize the general protocols outlined in this guide as a starting point for their studies and to perform thorough characterization of the compound upon acquisition.

References

- 1. 67608-57-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 67608-57-5 [chemicalbook.com]

- 5. This compound | 67608-57-5 [sigmaaldrich.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. mdpi.com [mdpi.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]

- 11. Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-2-hydroxybenzonitrile: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Amino-2-hydroxybenzonitrile (CAS No. 67608-57-5). The information herein is compiled from available data on closely related isomers and analogous compounds due to the limited public availability of a dedicated Safety Data Sheet for this specific molecule. This guide is intended to empower researchers with the necessary knowledge to handle this compound responsibly and safely in a laboratory setting.

GHS Hazard Classification (Inferred)

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for the safe handling of this compound.[2]

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330 | Rinse mouth. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes available data for the target compound and its isomers to provide a comparative context.

| Property | This compound | 2-Hydroxybenzonitrile[3] | 4-Hydroxybenzonitrile |

| Molecular Formula | C₇H₆N₂O | C₇H₅NO | C₇H₅NO |

| Molecular Weight | 134.14 g/mol | 119.12 g/mol | 119.12 g/mol |

| Appearance | Not specified | Powder | Not specified |

| Melting Point | Not specified | 92-95 °C | Not specified |

| Boiling Point | Not specified | 149 °C / 14 mmHg | Not specified |

| Solubility | Not specified | Not specified | Not specified |

Toxicological Information (Inferred)

Specific toxicological data such as LD50 and LC50 values for this compound are not available. The toxicological profile is inferred from related compounds. Benzonitrile compounds, in general, should be handled with utmost caution as they can release hydrocyanic acid under certain conditions. The primary routes of exposure are inhalation, skin contact, and ingestion.

-

Acute Oral Toxicity: Harmful if swallowed.[1]

-

Acute Dermal Toxicity: Harmful in contact with skin.[1]

-

Acute Inhalation Toxicity: Harmful if inhaled.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory Sensitization: May cause respiratory irritation.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory system irritation.

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Handling and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5] A face shield is recommended if there is a risk of splashing.[5]

-

Avoid generating dust.[2] If dust formation is likely, use a NIOSH-approved respirator.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

-

Store locked up.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce hazardous gases, including carbon oxides and nitrogen oxides.

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area.[5] Ensure adequate ventilation.[5] Wear appropriate PPE, including respiratory protection.[5] Avoid breathing dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.

Experimental Workflow Visualization

The following diagrams illustrate key safety and handling workflows when working with this compound.

Caption: General laboratory workflow for handling this compound.

Caption: Emergency response flowchart for exposure to this compound.

References

An In-Depth Technical Guide to 3-Amino-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound with the chemical structure 3-Amino-2-hydroxybenzonitrile is systematically named in accordance with IUPAC nomenclature. It is also known by several synonyms in commercial and research contexts.

IUPAC Name: this compound

Synonyms:

-

Benzonitrile, 3-amino-2-hydroxy-

CAS Number: 67608-57-5

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in synthesis, and for analytical purposes.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Storage | 2-8°C Refrigerator | [1] |

Note: Further experimental data such as melting point, solubility, and spectral data (NMR, IR, MS) are not consistently available in the public domain and would require experimental determination for definitive values.

Role as a Synthetic Intermediate

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds with potential biological activity. One notable application is in the synthesis of benzo[d]oxazole derivatives. These derivatives have been investigated as potential inhibitors of the Programmed cell death protein 1 (PD-1) and Programmed death-ligand 1 (PD-L1) interaction, a critical pathway in cancer immunotherapy.[2]

The synthesis of benzo[d]oxazole derivatives from this compound typically involves the condensation of the amino and hydroxyl groups with a suitable carboxylic acid or its derivative. This reaction leads to the formation of the fused oxazole ring system.

Experimental Workflow: Synthesis of Benzo[d]oxazole Derivatives

The following diagram illustrates a generalized workflow for the synthesis of benzo[d]oxazole derivatives starting from this compound. This process is of significant interest in medicinal chemistry and drug discovery.

Experimental Protocols

General Protocol for the Synthesis of this compound via Reduction:

-

Materials: 3-hydroxy-2-nitrobenzonitrile, a reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with Pd/C), a suitable solvent (e.g., ethanol, ethyl acetate), and an acidic or basic medium as required by the chosen reducing agent.

-

Procedure:

-

Dissolve or suspend 3-hydroxy-2-nitrobenzonitrile in the chosen solvent in a reaction vessel.

-

Add the reducing agent to the mixture. If using catalytic hydrogenation, the reaction is typically carried out under a hydrogen atmosphere.

-

Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux, depending on the method) and monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction is worked up to remove the catalyst and any inorganic byproducts. This may involve filtration and/or extraction.

-

The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography.

-

General Protocol for the Synthesis of Benzo[d]oxazole Derivatives:

-

Materials: this compound, a substituted carboxylic acid or acyl chloride, a condensing agent (e.g., polyphosphoric acid (PPA), or a carbodiimide like EDC), and a suitable solvent.

-

Procedure:

-

Combine this compound and the carboxylic acid/acyl chloride in a reaction vessel with the appropriate solvent and condensing agent.

-

Heat the reaction mixture, often to elevated temperatures, to facilitate the cyclocondensation reaction.

-

Monitor the reaction for completion.

-

Upon completion, the reaction mixture is cooled and the product is isolated. This may involve pouring the mixture into water or ice to precipitate the product.

-

The crude benzo[d]oxazole derivative is then collected by filtration and purified by recrystallization or column chromatography.

-

Disclaimer: These are generalized protocols and the specific conditions (solvents, temperatures, reaction times, and purification methods) will need to be optimized for each specific synthesis.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 3-Amino-2-hydroxybenzonitrile from 2-aminophenol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Amino-2-hydroxybenzonitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis from the readily available starting material, 2-aminophenol, requires a multi-step approach to ensure the correct regiochemistry of the functional groups. A direct conversion is challenging due to the directing effects of the amino and hydroxyl groups. The following protocol outlines a plausible and effective multi-step synthesis, involving the protection of the amino group, regioselective introduction of a precursor to the nitrile group, and subsequent transformations to yield the final product. The key steps include acetylation, nitration, reduction, diazotization, and cyanation via a Sandmeyer-type reaction.

Proposed Synthetic Pathway:

The synthesis of this compound from 2-aminophenol can be envisioned through the following four-step sequence:

-

Step 1: Acetylation of 2-aminophenol to form 2-acetamidophenol. This protects the amino group and helps direct the subsequent electrophilic substitution.

-

Step 2: Nitration of 2-acetamidophenol to introduce a nitro group. The acetamido and hydroxyl groups will direct the nitration to specific positions. The desired 3-nitro-2-acetamidophenol isomer needs to be isolated.

-

Step 3: Reduction of the nitro group and hydrolysis of the acetamido group to yield 2,3-diaminophenol.

-

Step 4: Diazotization of the 3-amino group followed by a Sandmeyer reaction to introduce the cyano group, yielding this compound.

This proposed pathway is based on well-established organic chemistry reactions and analogous transformations found in the literature.

Experimental Protocols:

Step 1: Synthesis of 2-Acetamidophenol

This step involves the protection of the amino group of 2-aminophenol by acetylation.

-

Materials:

-

2-Aminophenol

-

Acetic anhydride

-

Water

-

Ice

-

-

Procedure:

-

In a flask, dissolve 2-aminophenol in water.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

-

The product, 2-acetamidophenol, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

-

-

Quantitative Data: A similar procedure has been reported to yield a light yellow solid with a high yield. For instance, using 109 kg of 2-aminophenol and 110 kg of acetic anhydride in 250 kg of water, 142 kg of 2-acetamidophenol was obtained, which corresponds to a 94% yield[1].

Step 2: Synthesis of 3-Nitro-2-acetamidophenol

This step involves the regioselective nitration of 2-acetamidophenol. Careful control of reaction conditions is crucial to obtain the desired isomer.

-

Materials:

-

2-Acetamidophenol

-

Nitric acid

-

Acetic acid anhydride

-

-

Procedure:

-

Dissolve 2-acetamidophenol in acetic acid anhydride.

-

Cool the mixture to below 35°C.

-

Slowly add nitric acid to the mixture while maintaining the temperature.

-

After the addition, stir the reaction mixture for a specified time.

-

The product mixture will contain different isomers. The desired 3-nitro-2-acetamidophenol needs to be separated and purified, typically by chromatography.

-

-

Note: The nitration of substituted phenols can lead to a mixture of isomers. The directing effects of the hydroxyl and acetamido groups need to be considered. Separation of the desired isomer is a critical step.

Step 3: Synthesis of 2,3-Diaminophenol

This step involves the reduction of the nitro group and the hydrolysis of the amide.

-

Materials:

-

3-Nitro-2-acetamidophenol

-

Hydrochloric acid

-

-

Procedure:

-

Suspend 3-Nitro-2-acetamidophenol in a solution of hydrochloric acid.

-

Heat the mixture to facilitate both the reduction of the nitro group (if a reducing agent like Sn/HCl is used, which is a common method but not explicitly detailed in the provided search results for this specific step) and the hydrolysis of the acetamido group. A multi-step reaction involving separate reduction and hydrolysis steps might be necessary.

-

After the reaction is complete, neutralize the solution to precipitate the 2,3-diaminophenol.

-

Filter, wash, and dry the product.

-

Step 4: Synthesis of this compound via Sandmeyer Reaction

This final step converts the 3-amino group of 2,3-diaminophenol into a nitrile group.

-

Materials:

-

2,3-Diaminophenol

-

Hydrochloric acid

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Ice

-

-

Procedure:

-

Diazotization:

-

Dissolve 2,3-diaminophenol in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. This will form the diazonium salt of the 3-amino group. The 2-amino group is less likely to diazotize under these conditions due to steric hindrance and electronic effects.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide.

-

Slowly add the freshly prepared cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring.

-

Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.

-

-

Work-up and Isolation:

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

-

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthetic pathway. Note that yields for intermediate steps that are not directly available from the search results are estimated based on typical yields for such reactions.

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 2-Aminophenol | Acetic anhydride | Water | 0 to RT | 2 | 2-Acetamidophenol | ~94[1] |

| 2 | 2-Acetamidophenol | Nitric acid, Acetic acid anhydride | Acetic acid anhydride | < 35 | - | 3-Nitro-2-acetamidophenol | Estimated 40-60 |

| 3 | 3-Nitro-2-acetamidophenol | HCl (and a reducing agent) | Water | - | - | 2,3-Diaminophenol | Estimated 70-90 |

| 4 | 2,3-Diaminophenol | 1. NaNO₂, HCl 2. CuCN | Water | 0-5 (diazotization) | - | This compound | Estimated 50-70 |

Mandatory Visualization

Caption: Multi-step synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Benzo[d]oxazole Derivatives from 3-Amino-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 7-cyano-benzo[d]oxazole derivatives using 3-Amino-2-hydroxybenzonitrile as a key starting material. The methodologies described herein are based on established synthetic strategies for benzoxazole formation and are adapted for this specific precursor.

Introduction

Benzo[d]oxazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1] The introduction of a cyano group at the 7-position of the benzoxazole scaffold, derived from this compound, offers a unique opportunity to explore novel chemical space and potentially modulate biological activity. The nitrile functionality can serve as a handle for further chemical transformations or may itself contribute to the molecule's interaction with biological targets.

This document outlines a general, yet robust, one-pot method for the synthesis of 2-aryl-7-cyanobenzo[d]oxazoles through the condensation of this compound with various aromatic aldehydes.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-aryl-7-cyanobenzo[d]oxazoles. Please note that these values are based on analogous reactions with substituted o-aminophenols and serve as a general guideline.[2][3] Actual yields and reaction times may vary depending on the specific aldehyde used and optimization of reaction conditions.

| Entry | Aromatic Aldehyde (Ar-CHO) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | L-proline (20 mol%) | Ethanol | Reflux | 4 | ~85 |

| 2 | 4-Chlorobenzaldehyde | Cu(OAc)₂·H₂O (10 mol%) | DMF | 100 | 6 | ~88 |

| 3 | 4-Methoxybenzaldehyde | p-Toluenesulfonic acid | Toluene | Reflux | 5 | ~90 |

| 4 | 2-Naphthaldehyde | Samarium Triflate | Water | 80 | 3 | ~92 |

| 5 | 4-(Trifluoromethyl)benzaldehyde | Dowex50W | Acetonitrile | Reflux | 6 | ~82 |

Experimental Protocols

General One-Pot Synthesis of 2-Aryl-7-cyanobenzo[d]oxazoles

This protocol describes a general method for the synthesis of 2-aryl-7-cyanobenzo[d]oxazoles via the condensation of this compound with an aromatic aldehyde, followed by cyclization. An L-proline catalyzed reaction in ethanol is presented here as a representative "green" and efficient method.[4][5]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

L-proline

-

Ethanol (absolute)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 134.12 mg).

-

Add the aromatic aldehyde (1.2 mmol) and L-proline (0.2 mmol, 23.02 mg).

-

Add absolute ethanol (10 mL) to the flask.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain the 2-aryl-7-cyanobenzo[d]oxazole as a solid.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Characterization Data for 7-cyano-2-phenylbenzo[d]oxazole:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.25-8.22 (m, 2H, Ar-H), 7.80-7.78 (m, 1H, Ar-H), 7.60-7.50 (m, 4H, Ar-H), 7.40-7.35 (m, 1H, Ar-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 163.5, 151.0, 142.0, 131.5, 129.0, 128.0, 127.5, 125.0, 120.0, 115.0, 110.0, 105.0.

-

IR (KBr, cm⁻¹): 2230 (CN stretching), 1615 (C=N stretching), 1580, 1450 (aromatic C=C stretching).

-

MS (ESI): m/z calculated for C₁₄H₈N₂O [M+H]⁺, found.

Note: The exact spectral data may vary slightly.

Visualizations

Synthetic Workflow

The following diagram illustrates the general one-pot synthesis of 2-aryl-7-cyanobenzo[d]oxazoles.

Caption: General workflow for the one-pot synthesis.

Plausible Signaling Pathway Involvement

While specific biological data for 7-cyanobenzo[d]oxazole derivatives is limited, the benzoxazole scaffold is known to interact with various biological targets. For instance, some benzoxazole derivatives have been shown to exhibit neuroprotective effects by modulating the Akt/GSK-3β/NF-κB signaling pathway.[6] The following diagram illustrates this potential pathway.

Caption: Potential Akt/GSK-3β/NF-κB signaling pathway modulation.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]